molecular formula C10H11Cl2NO B020639 1,3-Dichloro-propan-2-one O-benzyl-oxime CAS No. 188125-86-2

1,3-Dichloro-propan-2-one O-benzyl-oxime

Cat. No. B020639
M. Wt: 232.1 g/mol
InChI Key: FBIHQCYFKGDZEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oximes, including compounds like 1,3-Dichloro-propan-2-one O-benzyl-oxime, typically involves the reaction of hydroxylamine with aldehydes or ketones. This process is known as oximation. The specific synthesis pathways for 1,3-Dichloro-propan-2-one O-benzyl-oxime might involve a multistep synthesis starting from corresponding ketones or aldehydes, which are subsequently reacted with hydroxylamine in the presence of suitable catalysts and conditions to yield the desired oxime derivative.

Molecular Structure Analysis

Oximes exhibit diverse molecular structures depending on the nature of the parent ketone or aldehyde and the substituents attached to the nitrogen and oxygen atoms. The molecular structure of 1,3-Dichloro-propan-2-one O-benzyl-oxime would be characterized by the presence of a C=N-OH group, with additional chloro and benzyl substituents that influence its physical and chemical properties. X-ray crystallography studies of related compounds provide insights into their supramolecular structures, highlighting the presence of hydrogen bonding patterns that play a crucial role in stabilizing these structures (Low et al., 2010).

Chemical Reactions and Properties

Oximes participate in a variety of chemical reactions, leveraging their unique functional group. They can undergo further transformations, such as Beckmann rearrangement, which involves the migration of a substituent from the carbon to the nitrogen in the oxime group, leading to the formation of amides or nitriles. The specific chemical reactions and properties of 1,3-Dichloro-propan-2-one O-benzyl-oxime would depend on the nature of the substituents and the overall molecular structure, affecting its reactivity and the types of reactions it can undergo.

Physical Properties Analysis

The physical properties of oximes, including 1,3-Dichloro-propan-2-one O-benzyl-oxime, are influenced by their molecular structure and the nature of their substituents. These properties include melting points, boiling points, solubility in various solvents, and crystalline structure. Studies on related compounds suggest that oximes can crystallize in various space groups, with their supramolecular structures stabilized by hydrogen bonding patterns (Low et al., 2010).

Scientific Research Applications

Environmental Contaminant Research

Research on tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a compound with a somewhat related structure, has highlighted the widespread concern regarding halogen-containing organophosphorus chemicals. These compounds are used as additive flame retardants and have been identified as emerging environmental contaminants. Studies have found significant levels of TDCPP and its metabolites in various human samples, raising concerns about potential health effects due to exposure. This research emphasizes the importance of understanding the behavior and health risks of such compounds in the environment (Chen Wang et al., 2020).

Synthetic Chemistry and Material Science

The synthesis and chemical properties of oxazine and benzoxazine compounds, which share a structural resemblance to 1,3-Dichloro-propan-2-one O-benzyl-oxime, have been extensively studied. These compounds are valuable in synthetic chemistry for creating new molecular systems with diverse applications, ranging from material science to pharmacology. Their synthesis often involves cyclization reactions and can lead to compounds with significant pharmacological potential (M. Sainsbury).

Bioproduction and Downstream Processing

In the context of bioproduction, compounds like 1,3-propanediol, which could be structurally related to the research compound, have been studied for their applications in producing environmentally friendly chemicals. The research focuses on optimizing the recovery and purification processes from fermentation broths, highlighting the importance of such compounds in sustainable chemical production (Zhi-Long Xiu & A. Zeng, 2008).

Pharmacological Research

Investigations into the synthesis, chemical transformations, and biological activity of sultone derivatives, including those related to oxathiin and benzoxathiin structures, reveal their potential in pharmacological research. These studies show that such compounds can serve as the basis for developing new drugs with anticoagulant, antimicrobial, and antitumor properties (Halyna V. Hryhoriv et al., 2021).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives demonstrate the vast potential of simple, structurally related compounds in supramolecular chemistry. Their ability to self-assemble into nanometer-sized structures has implications for nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of these chemical moieties in advanced material science (S. Cantekin et al., 2012).

properties

IUPAC Name

1,3-dichloro-N-phenylmethoxypropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-6-10(7-12)13-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIHQCYFKGDZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=C(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442477
Record name 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-propan-2-one O-benzyl-oxime

CAS RN

188125-86-2
Record name 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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